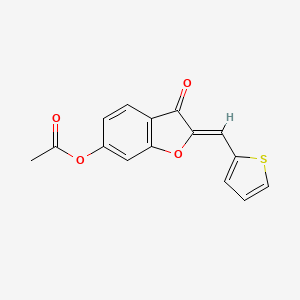

(2Z)-3-氧代-2-(噻吩-2-基亚甲基)-2,3-二氢-1-苯并呋喃-6-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic compound that features a benzofuran ring fused with a thiophene ring

科学研究应用

让我们一起探索该化合物在六个不同领域中发挥的重要作用:

药物化学与药物开发

噻吩衍生物因其药理特性而备受关注。一些例子包括:

例如,苏丙芬含有2-取代的噻吩骨架,是一种非甾体抗炎药。 阿替卡因具有2,3,4-三取代的噻吩结构,在欧洲用作电压门控钠通道阻滞剂和牙科麻醉剂 .

材料科学

噻吩衍生物有助于开发先进材料,包括聚合物、涂层和传感器。

总之,[(2Z)-3-氧代-2-(噻吩-2-基亚甲基)-1-苯并呋喃-6-基]乙酸酯在从医药到电子学等多个领域具有巨大潜力。 其独特的结构和性能不断激发着科学研究和创新 . 如果你想了解更多细节或探索其他应用,请随时提问!

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-oxo-2-(thi

生物活性

The compound (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is C14H12O3S. Its structure includes a benzofuran core substituted with a thiophene ring, which is known to influence its electronic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₃S |

| Molecular Weight | 252.31 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds similar to (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran have shown antimicrobial properties. For instance, derivatives of benzofuran have been tested against various bacterial strains, exhibiting inhibitory effects on growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of benzofuran derivatives. In vitro assays demonstrated that (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran exhibits cytotoxicity against cancer cell lines. The compound may induce apoptosis through the activation of caspase pathways or by inhibiting key signaling pathways involved in cell proliferation.

Enzyme Inhibition

The compound's interaction with various enzymes has been a focal point of research. For example, it may act as an inhibitor of carbonic anhydrases (CAs), which are implicated in several physiological processes and diseases such as glaucoma. Studies show that related compounds can selectively inhibit CA isoforms, leading to reduced intraocular pressure in animal models.

The biological activity of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran is likely mediated through:

- Enzyme Inhibition : Binding to active sites of target enzymes, thereby altering their function.

- Cellular Pathway Modulation : Influencing signaling pathways that regulate cell growth and apoptosis.

- Interaction with Membranes : Affecting membrane integrity and function in microbial cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of thiophene-containing benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting potential for therapeutic applications in treating infections.

Study 2: Anticancer Activity

In another study assessing the anticancer properties of similar compounds, it was found that treatment with the compound resulted in a dose-dependent decrease in cell viability in HeLa cells. Flow cytometry analysis revealed increased apoptotic cells after treatment, confirming its potential as an anticancer agent.

属性

IUPAC Name |

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4S/c1-9(16)18-10-4-5-12-13(7-10)19-14(15(12)17)8-11-3-2-6-20-11/h2-8H,1H3/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOLZRYAODYWNP-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。